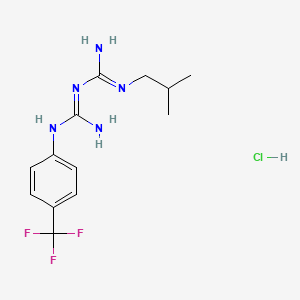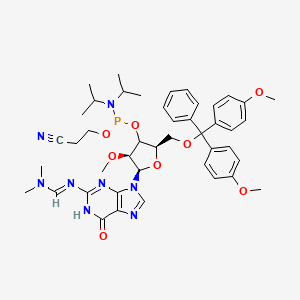
ATP-d14 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ATP-d14 (dilithium), also known as adenosine 5’-triphosphate-d14 dilithium, is a deuterium-labeled form of adenosine triphosphate. Adenosine triphosphate is a central molecule in energy storage and metabolism within living organisms. The deuterium labeling in ATP-d14 (dilithium) makes it particularly useful in scientific research, especially in studies involving metabolic processes and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ATP-d14 (dilithium) involves the incorporation of deuterium atoms into the adenosine triphosphate molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of ATP-d14 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the final product. Quality control measures are implemented to verify the deuterium content and overall purity of the compound .
化学反应分析
Types of Reactions
ATP-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of ATP-d14 (dilithium) results in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: ATP-d14 (dilithium) can transfer its phosphate groups to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: Involves the transfer of electrons, playing a crucial role in energy production within cells.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-d14 (dilithium) include enzymes such as ATPases, which catalyze the hydrolysis of ATP. Reaction conditions often involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions of ATP-d14 (dilithium) include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
科学研究应用
ATP-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding cellular energy metabolism and signal transduction.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of biosensors and diagnostic assays
作用机制
ATP-d14 (dilithium) exerts its effects by participating in energy transfer reactions within cells. It acts as a substrate for enzymes such as ATPases, which hydrolyze ATP to release energy. This energy is then used to drive various cellular processes, including muscle contraction, protein synthesis, and cell division. The deuterium labeling allows for precise tracking of the molecule in metabolic studies .
相似化合物的比较
Similar Compounds
Adenosine 5’-triphosphate (ATP): The non-deuterated form of ATP, widely used in biological research.
Adenosine diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.
Adenosine monophosphate (AMP): Another product of ATP hydrolysis, plays a role in cellular signaling
Uniqueness of ATP-d14 (dilithium)
The uniqueness of ATP-d14 (dilithium) lies in its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability of the molecule.
Improved Tracking: The deuterium label allows for precise tracking in metabolic studies, providing valuable insights into the dynamics of energy transfer and metabolism
属性
分子式 |
C10H14Li2N5O13P3 |
|---|---|
分子量 |
533.2 g/mol |
IUPAC 名称 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD4 |
InChI 键 |
GSCAHXFCKKVRCE-GVVHJZDMSA-L |
手性 SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)


![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)




